六水合六氟硅酸镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

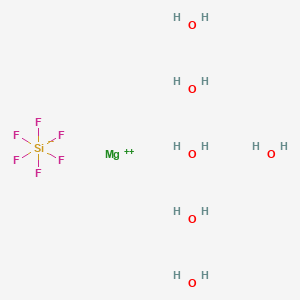

Magnesium hexafluorosilicate hexahydrate, also known as magnesium silicofluoride, is an inorganic compound with the formula MgSiF6•6H2O. It is a white crystalline solid with a melting point of 136 °C. It is used in a variety of applications, including a corrosion inhibitor, a water treatment agent, a reagent in laboratory experiments, and a food additive.

科学研究应用

抗菌斑和口腔护理剂

六水合六氟硅酸镁被用作口腔护理产品中的抗菌斑剂 . 它有助于防止牙菌斑在牙齿上堆积,从而促进口腔健康。

防蛀织物

该化合物也用于防蛀织物 . 它有助于保护织物免受飞蛾造成的损害,从而延长其使用寿命。

晶体生长研究

在科学研究中,已经研究了体系中过量硅酸对六氟硅酸镁沉积晶体尺寸的影响 . 研究发现,六氟硅酸浓度的降低会导致MgSiF6·6H2O晶体平均尺寸的减小 .

安全和危害

未来方向

作用机制

. The primary targets of this compound are not clearly identified in the available literature. Further research is needed to elucidate its specific targets and their roles.

Mode of Action

It is known to be toxic if swallowed

Result of Action

It is known to be toxic if swallowed , suggesting that it can have harmful effects at the molecular and cellular levels.

Action Environment

It is recommended to be stored at ambient temperatures , suggesting that temperature could potentially influence its stability.

属性

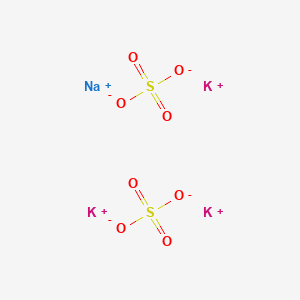

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium hexafluorosilicate hexahydrate can be achieved through a precipitation reaction using aqueous solutions of magnesium chloride, sodium hexafluorosilicate, and water.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Sodium hexafluorosilicate (Na2SiF6)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of MgCl2 in 100 mL of water to form a clear solution.", "Dissolve 15.2 g of Na2SiF6 in 100 mL of water to form a clear solution.", "Slowly add the Na2SiF6 solution to the MgCl2 solution with constant stirring.", "A white precipitate of MgSiF6·6H2O will form.", "Filter the precipitate and wash with water.", "Dry the product at 100°C for 4 hours to obtain Magnesium hexafluorosilicate hexahydrate." ] } | |

CAS 编号 |

18972-56-0 |

分子式 |

F6H2MgOSi |

分子量 |

184.40 g/mol |

IUPAC 名称 |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

InChI 键 |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

规范 SMILES |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

相关CAS编号 |

17084-08-1 (Parent) |

产品来源 |

United States |

Q & A

Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?

A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into Magnesium hexafluorosilicate hexahydrate provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)